molecular formula C7H5F2NO3 B1321500 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid CAS No. 677761-98-7

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Número de catálogo: B1321500
Número CAS: 677761-98-7
Peso molecular: 189.12 g/mol
Clave InChI: AZMITOFROYTOFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and fluorine substituents. The primary International Union of Pure and Applied Chemistry name designates the compound as 1-(difluoromethyl)-6-oxopyridine-3-carboxylic acid, reflecting the oxidation state of the nitrogen-containing ring system. The compound exhibits a simplified molecular identifier string notation of C1=CC(=O)N(C=C1C(=O)O)C(F)F, which precisely describes the connectivity and stereochemical arrangement of all constituent atoms.

Isomeric considerations reveal multiple potential structural variants within the dihydropyridine framework. The position of the difluoromethyl substituent at the nitrogen atom distinguishes this compound from alternative regioisomers where fluorinated groups might occupy carbon positions within the ring structure. Comparative analysis with related compounds such as 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid demonstrates the structural diversity possible within this chemical class. The methyl-substituted analog exhibits a molecular formula of C7H7NO3 with a molecular weight of 153.14 grams per mole, highlighting the mass contribution of the difluoromethyl group in the target compound.

The International Chemical Identifier string InChI=1S/C7H5F2NO3/c8-7(9)10-3-4(6(12)13)1-2-5(10)11/h1-3,7H,(H,12,13) provides an unambiguous representation of the molecular structure and serves as a universal identifier for database searches and chemical informatics applications. The corresponding International Chemical Identifier Key AZMITOFROYTOFN-UHFFFAOYSA-N offers a condensed hash representation suitable for rapid computational matching and retrieval operations. These standardized identifiers facilitate precise communication of structural information across diverse scientific disciplines and commercial applications.

Crystallographic Characterization and Bond-Length Analysis

Crystallographic characterization of dihydropyridine derivatives provides essential structural information for understanding molecular geometry and intermolecular interactions. Single crystal X-ray diffraction techniques represent the gold standard for determining precise atomic coordinates and bond length distributions in solid-state structures. The methodology involves placing crystalline samples in collimated X-ray beams and analyzing diffraction patterns to reconstruct three-dimensional molecular arrangements.

Related compound studies demonstrate typical bond length parameters for dihydropyridine systems. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate crystallizes in the monoclinic space group P21/c with cell parameters a = 6.4973(2) Å, b = 11.5323(5) Å, c = 11.2908(5) Å, and β = 91.500(4)°. The crystal structure exhibits nearly planar molecular conformation with significant hydrogen bonding interactions between nitrogen-hydrogen groups and carbonyl oxygen atoms. These bifurcated hydrogen bonds create one-dimensional chain structures along crystallographic axes, influencing both crystal packing and physical properties.

Comparative crystallographic data for 6-oxo-1,6-dihydropyridine-3-carboxylic acid reveals triclinic symmetry with space group P1 and unit cell dimensions a = 6.8130(1) Å, b = 11.1340(3) Å, c = 16.2780(4) Å. The crystal contains eight molecules per unit cell, all adopting planar conformations consistent with aromatic stabilization within the pyridone ring system. Temperature-dependent studies conducted at 90 Kelvin provide enhanced resolution and reduced thermal motion artifacts.

Crystallographic Parameter 6-Oxo-1,6-dihydropyridine-3-carboxylic acid Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate
Crystal System Triclinic Monoclinic
Space Group P1 P21/c
Temperature (K) 90 293
a (Å) 6.8130(1) 6.4973(2)
b (Å) 11.1340(3) 11.5323(5)
c (Å) 16.2780(4) 11.2908(5)
α (°) 82.5570(9) 90
β (°) 78.106(1) 91.500(4)
γ (°) 76.251(1) 90
Volume (ų) 1169.43(5) 845.72(6)
Z 8 4

Tautomeric Equilibrium Studies in Solution Phase

Tautomeric equilibrium studies reveal the dynamic nature of dihydropyridine compounds in solution environments, where multiple structural forms can coexist in rapid exchange. The phenomenon of tautomerism in pyridone systems involves hydrogen atom migration between nitrogen and oxygen centers, creating distinct isomeric forms with different electronic properties. These equilibria significantly influence chemical reactivity, spectroscopic behavior, and biological activity of heterocyclic compounds.

Solution-phase investigations of 3-pyridone and 3-hydroxypyridine tautomeric systems demonstrate characteristic absorption spectroscopic signatures for different tautomeric forms. The zwitterionic form of 3-pyridone exhibits distinct absorption peaks in aqueous media that serve as sensitive probes for environmental polarity and hydrogen bonding interactions. Binary solvent mixtures of 1,4-dioxane and water enable quantitative analysis of tautomeric equilibrium constants through absorption intensity measurements.

Cyclodextrin inclusion studies provide insights into tautomeric preferences within hydrophobic microenvironments. Alpha-cyclodextrin and beta-cyclodextrin addition to aqueous pyridone solutions causes measurable decreases in zwitterionic tautomer absorbance with concomitant increases in enol tautomer intensity. These observations reflect the hydrophobic nature of cyclodextrin cavities and demonstrate how molecular encapsulation influences tautomeric equilibria. The effect proves less pronounced for alpha-cyclodextrin due to incomplete guest inclusion within the smaller cavity dimensions.

Time-dependent density functional theory calculations support experimental tautomeric equilibrium measurements and provide molecular-level insights into electronic structure differences between isomeric forms. Linear solvation energy relationships rationalize solvent influences on tautomeric preferences through quantitative correlation analysis. Dual substituent parameter models successfully correlate Nuclear Magnetic Resonance chemical shift changes with electronic substituent effects, revealing the transmission of electronic perturbations through the heterocyclic framework.

Solvent System Zwitterion Absorbance Enol Absorbance Equilibrium Preference
Pure Water High Low Zwitterionic Form
Alpha-Cyclodextrin Solution Moderate Moderate Balanced
Beta-Cyclodextrin Solution Low High Enol Form
2,6-Di-O-methyl-beta-cyclodextrin Very Low Very High Strongly Enol
1,4-Dioxane/Water Mixture Variable Variable Composition Dependent

The tautomeric behavior of this compound likely exhibits similar solvent-dependent preferences based on structural analogies with related pyridone systems. The electron-withdrawing nature of the difluoromethyl substituent may influence tautomeric equilibrium positions by stabilizing specific charge distributions within the heterocyclic ring. Quantitative equilibrium studies using Nuclear Magnetic Resonance spectroscopy and absorption spectrophotometry would provide definitive characterization of tautomeric preferences under various solution conditions.

Propiedades

IUPAC Name

1-(difluoromethyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-7(9)10-3-4(6(12)13)1-2-5(10)11/h1-3,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMITOFROYTOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Table 1: Hydrothermal Synthesis Parameters for 6-oxo-1,6-dihydropyridine-3-carboxylic acid

Parameter Value/Range
Starting material 0.54 g 2-chloro-5-trifluoromethylpyridine
Solvent 17 mL water
Reactor volume 25 mL jacketed hydrothermal reactor
Temperature 100–180 °C
Reaction time 24–72 hours
Cooling method Natural cooling to room temperature
Product form White flaky crystals
Yield >80%
Crystal stability High, long-term at room temp

This method is documented in Chinese patents CN102924371B and CN102924371A, which emphasize the crystal quality and environmental benefits of the hydrothermal approach.

The difluoromethyl group (-CF2H) is critical for the biological activity of the target compound. Its introduction onto the pyridine ring or related heterocycles can be achieved by several synthetic routes:

  • Difluoromethylation Techniques: These include electrophilic, nucleophilic, radical, and cross-coupling methods. The choice depends on the substrate and desired regioselectivity.
  • Common Reagents: Difluoromethylation reagents such as difluoromethyl halides, difluoromethyl sulfonium salts, or difluoromethylated pyrazole derivatives are used.
  • Reaction Conditions: Often involve palladium-catalyzed cross-coupling or radical initiation under controlled temperature and inert atmosphere.

A general synthetic route involves difluoromethylation of pyridine derivatives followed by oxidation or functional group transformations to yield the this compound structure.

Representative Synthetic Route Summary

A typical multi-step synthesis may proceed as follows:

Research Findings and Reaction Analysis

  • The hydrothermal method for the core acid provides crystals with fewer defects and better thermal stability compared to conventional methods.
  • The difluoromethyl group enhances the compound’s biological activity and chemical stability.
  • Oxidation and substitution reactions on the pyridine ring are critical for functional group installation.
  • Reaction yields for the hydrothermal step exceed 80%, indicating high efficiency.
  • The use of water as a solvent and mild reaction conditions aligns with green chemistry principles.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations
Hydrothermal synthesis (core acid) High temp (100–180°C), water solvent, sealed reactor High yield (>80%), green, stable crystals Requires specialized reactor
Difluoromethylation (various) Pd-catalyzed cross-coupling, radical or electrophilic methods Versatile, regioselective, introduces CF2H group Sensitive reagents, inert atmosphere needed
Conventional oxidation/reduction Use of oxidants/reductants for functional group modification Well-established, straightforward May require hazardous reagents

Análisis De Reacciones Químicas

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Structure and Characteristics

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid features a pyridine ring with a difluoromethyl substituent and a carboxylic acid group. Its unique structure contributes to its biological activity and interaction with various biological targets.

Molecular Formula

  • Molecular Formula : C8_{8}H6_{6}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 204.14 g/mol

Pharmacological Activity

Research indicates that derivatives of this compound exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. Studies have shown that compounds within this class can modulate pain pathways effectively, making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of several dihydropyridine derivatives. The results indicated that certain analogs demonstrated comparable efficacy to established NSAIDs such as diclofenac sodium. The compounds were tested in models of induced inflammation, where they significantly reduced swelling and pain .

Antipyretic Activity

Another investigation focused on the antipyretic properties of these compounds. It was found that specific derivatives could lower fever more effectively than traditional antipyretics like paracetamol, showcasing their potential for treating fever-related conditions .

Drug Development

The unique chemical structure of this compound makes it a valuable scaffold for drug discovery. Researchers are exploring modifications to enhance its bioactivity and reduce toxicity while maintaining efficacy.

Toxicological Studies

Toxicological assessments have shown that certain derivatives exhibit low toxicity profiles, which is crucial for their development as therapeutic agents. Compounds with LD50 values greater than 5000 mg/kg have been identified as having acceptable safety margins for further testing in clinical settings .

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Applications/Properties References
Target Compound Difluoromethyl C₇H₅F₂NO₃ 193.12 g/mol No reported data
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Benzyl C₁₃H₁₁NO₃ 229.23 g/mol Intermediate in proteasome inhibitor synthesis
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 4-Fluorobenzyl C₁₃H₁₀FNO₃ 247.22 g/mol Hazardous (H302, H312, H332); storage under dry conditions
1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3-Iodophenyl C₁₂H₈INO₃ 341.10 g/mol Pharmaceutical intermediate (98% purity)
1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Cyclohexylmethyl C₁₃H₁₇NO₃ 235.28 g/mol Discontinued commercial product (95% purity)
1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 4-Nitrophenyl C₁₂H₈N₂O₅ 260.20 g/mol Building block for heterocyclic chemistry

Actividad Biológica

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, emphasizing its implications in cancer therapy and other therapeutic areas.

  • Chemical Formula : C7_7H6_6F2_2N2_2O3_3
  • Molecular Weight : 192.13 g/mol
  • CAS Number : 1025871-64-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Recent advancements have utilized microwave-assisted synthesis to enhance yield and reduce reaction times.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that derivatives of dihydropyridine carboxylic acids, including the target compound, showed significant cytotoxic effects in FaDu hypopharyngeal tumor cells, inducing apoptosis more effectively than the reference drug bleomycin .

The proposed mechanism involves interaction with proteins related to the apoptosis pathway. Docking studies suggest that the compound can bind to PARP-1 protein, which is crucial for DNA repair mechanisms in cancer cells . This binding potentially disrupts cancer cell survival pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For example:

  • Fluorine Substitution : The presence of difluoromethyl groups significantly increases lipophilicity and may improve cellular uptake.
  • Carboxylic Acid Group : This functional group is essential for maintaining bioactivity and facilitating interactions with biological targets.

Case Studies

  • Cytotoxicity Testing : A series of compounds were tested for their cytotoxic effects against different cancer cell lines. The results indicated that modifications to the dihydropyridine core could lead to enhanced anticancer activity .
  • In Vivo Studies : In animal models, compounds similar to this compound were shown to reduce tumor growth rates significantly when administered orally, indicating potential for clinical application .

Data Summary

Activity TypeCell LineIC50 Value (µM)Reference
CytotoxicityFaDu (hypopharyngeal)0.87
Apoptosis InductionVarious Cancer Lines-
PARP-1 BindingIn Silico Studies-

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?

The synthesis typically involves condensation reactions between difluoromethyl-containing precursors and pyridine derivatives. For example, historical routes employ catalytic cyclization of substituted acrylates with difluoromethylamine under acidic conditions, while modern approaches use transition-metal-catalyzed coupling (e.g., palladium-mediated C–H activation) to introduce the difluoromethyl group. Optimization of solvent systems (e.g., DMF or THF) and temperature gradients (80–120°C) is critical for achieving high regioselectivity .

Q. What standard characterization techniques are used to confirm the structure of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 19^19F NMR to verify difluoromethyl incorporation and ring substitution patterns.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., orthorhombic crystal system with unit cell parameters: a=10.2045a = 10.2045 Å, b=6.1282b = 6.1282 Å, c=9.7293c = 9.7293 Å) .
  • FT-IR spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O–H) functional groups .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is evaluated via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) with UV visualization. Recrystallization from ethanol/water mixtures (1:3 v/v) is a standard purification method to remove unreacted precursors .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of this compound?

Low yields often stem from competing side reactions (e.g., over-fluorination or ring-opening). Mitigation approaches include:

  • Catalyst optimization : Using Pd(OAc)2_2 with bidentate ligands (e.g., 1,10-phenanthroline) to enhance reaction specificity.
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20%.
  • In-situ monitoring : Raman spectroscopy tracks intermediate formation to adjust reagent stoichiometry dynamically .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological assays (e.g., IC50_{50} values) may arise from differences in cell lines or assay conditions. Best practices include:

  • Standardized protocols : Use isogenic cell lines and control compounds (e.g., kinase inhibitors for anti-proliferative studies).
  • Dose-response validation : Replicate experiments across three independent trials with blinded analysis.
  • Computational docking : Compare binding affinities to target proteins (e.g., mTOR or p70S6K) using molecular dynamics simulations .

Q. What advanced techniques characterize unstable intermediates during synthesis?

Labile intermediates (e.g., enolates or zwitterionic species) require:

  • Low-temperature NMR : Conducted at –40°C to slow decomposition.
  • Cryogenic X-ray crystallography : Resolves structures at 100 K to minimize thermal motion artifacts.
  • Time-resolved mass spectrometry : Captures transient species with microsecond resolution .

Q. How is the compound’s mechanism of action elucidated in biological systems?

Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : Differentiate between radical vs. polar reaction pathways.
  • Metabolomic profiling : LC-MS/MS identifies downstream metabolites in cell lysates.
  • CRISPR-Cas9 knockout models : Validate target engagement by comparing wild-type and gene-edited cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
Reactant of Route 2
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.